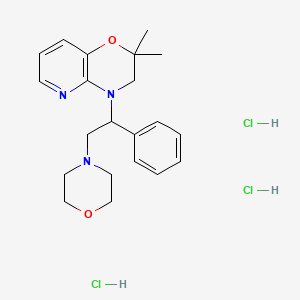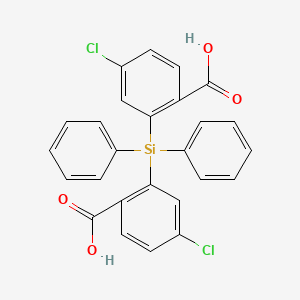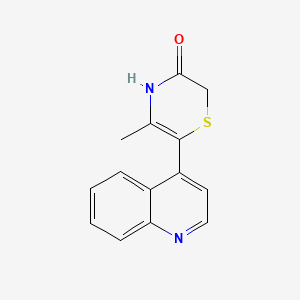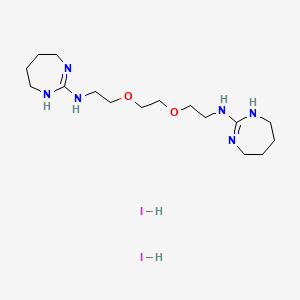
1H-1,3-Diazepin-2-amine, N,N'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide is a complex organic compound characterized by its unique diazepine ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazepine compounds .
Aplicaciones Científicas De Investigación
1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,3-Diazepines: These compounds share the diazepine ring structure but differ in their substituents and overall structure.
5H-1,3-Diazepines: Similar to 1H-1,3-Diazepines but with different hydrogen placement.
1,3-Diazepinones: These compounds contain a carbonyl group within the diazepine ring, altering their chemical properties.
Uniqueness
1H-1,3-Diazepin-2-amine, N,N’-(1,2-ethanediylbis(oxy-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-, dihydriodide is unique due to its specific substituents and the presence of the dihydriodide groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other diazepine derivatives .
Propiedades
Número CAS |
82911-03-3 |
|---|---|
Fórmula molecular |
C16H34I2N6O2 |
Peso molecular |
596.29 g/mol |
Nombre IUPAC |
N-[2-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide |
InChI |
InChI=1S/C16H32N6O2.2HI/c1-2-6-18-15(17-5-1)21-9-11-23-13-14-24-12-10-22-16-19-7-3-4-8-20-16;;/h1-14H2,(H2,17,18,21)(H2,19,20,22);2*1H |
Clave InChI |
ALQDMQDBWBQRLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(NC1)NCCOCCOCCNC2=NCCCCN2.I.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



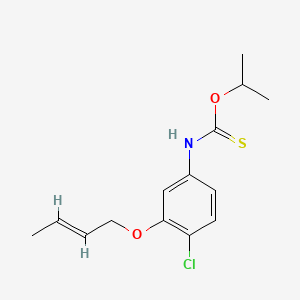
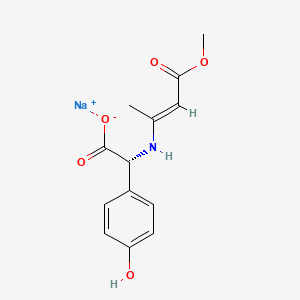

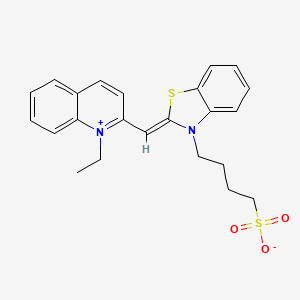
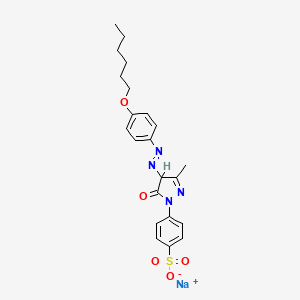
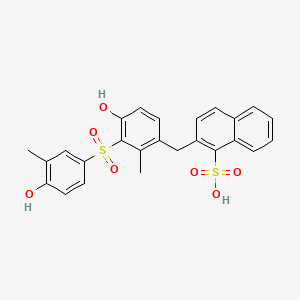


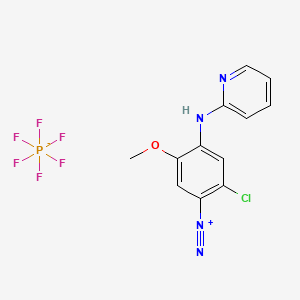
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
